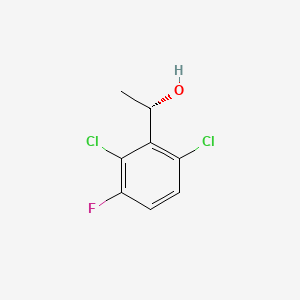

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOYKRSASYNDGH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468534 | |

| Record name | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877397-65-4 | |

| Record name | (αS)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877397-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877397654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a chiral alcohol with the CAS Number 877397-65-4, has emerged as a critical building block in modern medicinal chemistry.[1][2][3][4] Its significance is primarily linked to its role as a key intermediate in the synthesis of Crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK).[3][4] Crizotinib is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC), highlighting the importance of this compound in the production of life-saving pharmaceuticals.[5] This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder or solid at room temperature.[1][2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 877397-65-4 | [1][2][3][4] |

| Molecular Formula | C₈H₇Cl₂FO | [6] |

| Molecular Weight | 209.05 g/mol | [1][2] |

| Appearance | White powder or crystals | [1][2] |

| Boiling Point | 261.33 °C at 760 mmHg | [3] |

| Density | 1.407 g/cm³ | [3] |

| Flash Point | 111.85 °C | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [6] |

| Storage | Recommended to be stored in a refrigerator or freezer to ensure chemical integrity and prolong shelf life.[1] | [1] |

The Critical Role of Chirality in Bioactivity

The "(S)" designation in this compound refers to the specific stereochemistry at the chiral center—the carbon atom bonded to the hydroxyl group. This specific three-dimensional arrangement is crucial for the biological activity of the final drug product, Crizotinib. The enantiomeric purity of this intermediate is therefore a critical quality attribute in the pharmaceutical manufacturing process.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge and a subject of significant research. The primary strategies involve the asymmetric reduction of the corresponding prochiral ketone, 2,6-dichloro-3-fluoroacetophenone, or the resolution of the racemic alcohol.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a highly efficient method for producing the desired (S)-enantiomer. This approach typically employs a chiral catalyst, often a ruthenium complex with a chiral phosphine ligand such as BINAP, to stereoselectively deliver hydrogen to one face of the ketone.

A representative workflow for this process is illustrated below:

Causality in Experimental Choices:

The choice of a chiral ruthenium catalyst, such as one containing a BINAP ligand, is deliberate due to its well-established ability to create a chiral environment around the metal center. This chiral pocket forces the substrate, 2,6-dichloro-3-fluoroacetophenone, to bind in a specific orientation. The hydride transfer from the ruthenium center to the carbonyl carbon of the ketone then occurs preferentially from one side, leading to the formation of the (S)-alcohol with high enantioselectivity. The base, such as potassium tert-butoxide, plays a crucial role in the catalytic cycle, often by facilitating the formation of the active ruthenium hydride species.

Other Synthetic Approaches

Alternative methods for the synthesis of this compound have also been explored:

-

Enzyme-catalyzed reduction: The use of ketoreductase enzymes offers a green and highly selective alternative for the reduction of 2,6-dichloro-3-fluoroacetophenone.[5]

-

Chemical Resolution: This method involves the synthesis of the racemic alcohol, followed by separation of the enantiomers. This can be achieved by reacting the alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography. The desired enantiomer is subsequently recovered from the separated diastereomer.[5]

Experimental Protocols

Representative Protocol for Asymmetric Hydrogenation

The following is a representative, step-by-step methodology for the asymmetric hydrogenation of 2,6-dichloro-3-fluoroacetophenone.

-

Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with a chiral ruthenium catalyst (e.g., a Ru-BINAP derivative) and a suitable base (e.g., potassium tert-butoxide).

-

Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The atmosphere in the vessel is replaced with argon, followed by hydrogen.

-

Substrate Addition: A solution of 2,6-dichloro-3-fluoroacetophenone in an appropriate solvent (e.g., isopropanol) is added to the reaction vessel via syringe.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) under a specific hydrogen pressure (e.g., 10-50 atm) for a predetermined time (e.g., 12-24 hours), or until reaction completion is confirmed by techniques like TLC or HPLC.

-

Work-up: Upon completion, the reaction vessel is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Analytical Characterization

Ensuring the chemical purity and, critically, the enantiomeric excess (ee) of this compound is paramount.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methine proton of the alcohol, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. Predicted m/z values for common adducts include [M+H]⁺ at 208.99308 and [M+Na]⁺ at 230.97502.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹.

Determination of Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of this compound. A typical workflow is as follows:

Sources

- 1. This compound | 877397-65-4 [sigmaaldrich.com]

- 2. genscript.com [genscript.com]

- 3. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 877397-65-4 [chemicalbook.com]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]

physical and chemical properties of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

An In-depth Technical Guide to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Executive Summary

This compound is a chiral alcohol that has emerged as a compound of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a key chiral intermediate for the synthesis of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) kinase.[1][2][3] Crizotinib is an approved therapeutic agent for treating specific subtypes of non-small cell lung cancer (NSCLC).[3] The stereochemistry at the alcohol center is critical for the final biological activity of the drug, making the production and characterization of this specific (S)-enantiomer a crucial aspect of the overall manufacturing process. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, discusses various synthetic strategies with an emphasis on asymmetric synthesis, details analytical control methods, and outlines essential safety and handling protocols.

Chemical Identity and Molecular Structure

The fundamental identity of this compound is defined by its unique substitution pattern on the phenyl ring and the specific stereoconfiguration of the benzylic alcohol.

-

Synonyms: (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, (αS)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol[1][6]

Caption: Molecular Structure of this compound.

Physical and Spectroscopic Properties

The physical state and solubility are critical for handling, reaction setup, and purification processes. Spectroscopic data provides the foundation for quality control and structural verification.

Physical Properties

The compound is typically supplied as a solid, with solubility characteristics that dictate appropriate solvent systems for reactions and purifications.

| Property | Value | Source(s) |

| Appearance | White to off-white or yellow crystalline solid/powder | [1][4][6][8] |

| Boiling Point | 261.33 °C at 760 mmHg | [1][9][10] |

| Melting Point | 152 - 156 °C | [9] |

| Density | 1.407 g/cm³ | [1][9] |

| Flash Point | ~111.8 °C | [1][9][10] |

| pKa (Predicted) | 13.30 ± 0.20 | [11] |

| Solubility | Practically insoluble in water; Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [9] |

Spectroscopic Data

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the material. The ¹H NMR spectrum is particularly informative for structural elucidation.

¹H Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum provides a clear fingerprint of the molecule, confirming the presence of the ethyl group and the substituted aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.65 | Doublet (d) | 6.8 | -CH₃ (Methyl protons) |

| 5.58 | Quartet (q) | 6.9 | -CH (Methine proton) |

| 6.96 - 7.10 | Multiplet (m) | - | Aromatic proton |

| 7.22 - 7.36 | Multiplet (m) | - | Aromatic proton |

| Spectrum acquired in Chloroform-d at 400 MHz.[2][5] |

Chemical Properties and Synthetic Relevance

Reactivity and Stability

This compound is a secondary benzylic alcohol. The hydroxyl group is the primary site of reactivity, readily participating in esterification, etherification, and oxidation reactions. It is generally stable under standard storage conditions but should be kept away from strong oxidizing agents and strong bases, with which it can react.[12] For long-term stability, storage in a cool, dry environment, protected from air and moisture, is recommended.[8][12]

Central Role in Crizotinib Synthesis

The significance of this molecule is almost entirely derived from its function as a building block for Crizotinib. The (S)-stereocenter is installed early and carried through the synthesis.

Caption: Role as a key intermediate in the Crizotinib synthesis pathway.

Synthesis and Manufacturing Insights

The economic and scalable production of enantiomerically pure this compound is a critical challenge. Several strategies have been developed, each with distinct advantages and disadvantages regarding efficiency, cost, and environmental impact. The choice of synthetic route is a classic case study in process chemistry, balancing yield, enantioselectivity, and operational complexity.

Comparative Overview of Synthetic Routes

Caption: Comparison of primary synthetic pathways from the prochiral ketone.

Protocol 1: Asymmetric Catalytic Hydrogenation

This method represents a modern, highly efficient approach to establishing the chiral center directly and is often preferred for industrial-scale production.

Rationale: This route is atom-economical and avoids the multiple steps and waste streams associated with classical resolution. The choice of a specific chiral ligand-metal complex is critical for achieving high enantiomeric excess (ee). The base acts as a co-catalyst to facilitate the hydrogenation.

Step-by-Step Methodology: [5]

-

Reactor Preparation: To a high-pressure autoclave, add the chiral catalyst (e.g., 3.22 mg of RuBr₂) and a base (e.g., 7.62 mg of potassium tert-butoxide).

-

Inerting: Purge the autoclave thoroughly with an inert gas, such as argon.

-

Charge Reagents: Under an argon stream, add the substrate, 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, 3.39 mmol), and a suitable solvent like 2-propanol (2.9 mL).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atm.

-

Reaction: Heat the mixture to 40°C and stir for approximately 21 hours. Monitor the reaction by observing the drop in hydrogen pressure.

-

Workup: Upon completion, vent the reactor and concentrate the reaction mixture to obtain the crude product. The product is often of sufficient purity for the next step, with reported yields near 100% and optical purity of >98% ee.[5]

Protocol 2: Enzymatic and Chemical Resolution Methods

These routes were among the earlier strategies developed.

-

Enzymatic Reduction: Utilizes a ketoreductase enzyme to directly convert the ketone to the (S)-alcohol with high selectivity (94% yield reported).[3] While elegant, scaling can be challenging due to enzyme stability, activity, and cofactor regeneration.[3]

-

Chemical Resolution: Involves a non-stereoselective reduction of the ketone (e.g., with sodium borohydride) to the racemic alcohol.[3] The racemate is then reacted with a chiral resolving agent (like Boc-L-proline) to form diastereomeric esters. These diastereomers exhibit different physical properties (e.g., solubility), allowing for their separation by crystallization. The desired diastereomer is then hydrolyzed to yield the pure (S)-enantiomer.[3] This method is robust but can be costly and lower-yielding due to the loss of the undesired enantiomer and the price of the resolving agent.[3]

Analytical Control and Quality Assurance

Rigorous analytical testing is essential to ensure the chemical purity and, most importantly, the optical purity of the intermediate.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold-standard technique for determining the enantiomeric excess (ee) of the final product.

Rationale: Chiral stationary phases (CSPs) in HPLC columns create a chiral environment where the two enantiomers can interact differently. This differential interaction leads to different retention times, allowing for their separation and quantification.

Step-by-Step Methodology: [5]

-

System: An HPLC system equipped with a UV detector.

-

Column: DAICEL CHIRALPAK AD-RH.

-

Mobile Phase: Acetonitrile / Water (25:75 v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase.

-

Injection & Analysis: Inject the sample and record the chromatogram.

-

Expected Retention Time ((S)-enantiomer): ~56.1 minutes.

-

Expected Retention Time ((R)-enantiomer): ~64.5 minutes.

-

-

Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Safety and Handling

Proper handling is crucial to ensure personnel safety and maintain the integrity of the compound.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust.[4] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[12] Some suppliers recommend refrigeration.[4][6]

-

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling component in the production of a life-saving cancer therapeutic. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is paramount for any scientist working in the field of pharmaceutical development and manufacturing. The evolution of its synthesis from classical resolution to highly efficient asymmetric catalysis highlights the advancements in modern process chemistry. The analytical methods detailed herein provide a robust framework for ensuring that this critical building block meets the stringent quality requirements necessary for pharmaceutical use.

References

-

This compound CAS NO:877397-65-4. Home Sunshine Pharma. [Link]

-

This compound. GenScript. [Link]

- Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol.

-

This compound. PubChem. [Link]

-

This compound. PubChem. [Link]

-

1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8. Chemsrc. [Link]

Sources

- 1. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 877397-65-4 [chemicalbook.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 877397-65-4 [sigmaaldrich.com]

- 7. This compound | C8H7Cl2FO | CID 11557536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL CAS#: 756520-66-8 [amp.chemicalbook.com]

- 12. This compound | China Supply [boulingchem.com]

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol structural information

An In-depth Technical Guide to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound is a critical chiral building block in modern medicinal chemistry. Its precise stereochemistry is fundamental to the efficacy of advanced therapeutic agents, most notably as a key intermediate in the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the structural information, physicochemical properties, synthesis methodologies, analytical characterization, and safe handling of this important compound. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of Chirality in Drug Design

The therapeutic effect of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The case of this compound underscores this principle. Its specific (S)-configuration is essential for the desired biological activity in the final active pharmaceutical ingredient (API).[5] The synthesis and purification of a single enantiomer, such as this one, is a testament to the advancements in asymmetric synthesis and its vital role in creating safer and more effective medicines.[1] This guide delves into the specifics of this valuable compound, providing the technical detail necessary for its effective utilization in a research and development setting.

Structural Information and Chemical Identifiers

The unambiguous identification of this compound is paramount for regulatory and scientific purposes. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol |

| CAS Number | 877397-65-4[2][3][6] |

| Molecular Formula | C₈H₇Cl₂FO[7][8] |

| Molecular Weight | 209.05 g/mol [6][9][10] |

| Canonical SMILES | CO[7][11] |

| InChI | InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m0/s1[6][7][11] |

| InChIKey | JAOYKRSASYNDGH-BYPYZUCNSA-N[6][7][11] |

| Synonyms | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol, (1S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, (αS)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol[2] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | White to yellow powder or crystals | [2][6][10] |

| Density | 1.407 g/cm³ | [2] |

| Boiling Point | 261.33 °C at 760 mmHg | [2] |

| Flash Point | 111.85 °C | [2] |

| Storage Temperature | Refrigerator or freezer | [6][12] |

Synthesis Methodologies

The synthesis of enantiomerically pure this compound is a key challenge. Several strategies have been developed, with asymmetric reduction being a prominent and efficient approach.

Asymmetric Catalytic Reduction of 2',6'-dichloro-3'-fluoroacetophenone

This method is highly effective due to its directness and high enantioselectivity.[4] It involves the reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone, using a chiral catalyst.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 877397-65-4 [chemicalbook.com]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 877397-65-4 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]

- 8. This compound | C8H7Cl2FO | CID 11557536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. genscript.com [genscript.com]

- 11. GSRS [precision.fda.gov]

- 12. High Purity this compound at an Attractive Price [chemvonbiotech.com]

Chapter 1: Asymmetric Hydrogenation: The Direct Catalytic Approach

An In-depth Technical Guide: Strategic Synthesis Pathways for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Guide for Pharmaceutical Development

Introduction

This compound is a high-value chiral alcohol that serves as a critical building block in the synthesis of several modern pharmaceuticals.[1] Its most prominent application is as a key intermediate for Crizotinib, a potent and selective dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer.[2][3] The stereochemistry at the alcohol center is paramount to the biological activity of the final active pharmaceutical ingredient (API), making the enantioselective synthesis of the (S)-enantiomer a topic of significant industrial and academic interest.

This guide provides an in-depth analysis of the principal, field-proven methodologies for synthesizing this compound. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale for catalyst and reagent selection, and the practical considerations for each pathway. The core focus is on methods that provide high enantiomeric excess (ee), scalability, and operational efficiency, starting from the common precursor, 2',6'-dichloro-3'-fluoroacetophenone.[4]

Asymmetric hydrogenation and transfer hydrogenation represent the most direct and atom-economical routes to chiral alcohols from their corresponding prochiral ketones. These methods rely on a chiral catalyst to deliver hydrogen selectively to one face of the carbonyl group. For the synthesis of this compound, ruthenium-based catalysts have emerged as the industry standard, demonstrating exceptional activity and enantioselectivity.[2][5]

Principle & Rationale: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a stable, easily handled hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in place of high-pressure molecular hydrogen. The most successful catalysts for this transformation are typically Ru(II) complexes coordinated with a chiral ligand, often an N-tosylated 1,2-diamine like (S,S)-TsDPEN.[6][7]

The catalytic cycle involves the formation of a ruthenium-hydride species, which is the active reducing agent. The chiral ligand creates a sterically defined environment around the metal center. The ketone substrate coordinates to the ruthenium, and the hydride is transferred intramolecularly to the carbonyl carbon. The specific geometry enforced by the chiral ligand dictates which enantiotopic face of the ketone is accessible for hydride attack, thus controlling the stereochemistry of the resulting alcohol.[6]

The choice of hydrogen donor is critical. While 2-propanol is common, the reaction can be reversible.[8] A 5:2 azeotropic mixture of formic acid and triethylamine often drives the reaction to completion, making it highly efficient even at high substrate concentrations.[6]

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

The following protocol is a representative example for the synthesis of this compound via asymmetric hydrogenation.

Materials:

-

2',6'-Dichloro-3'-fluoroacetophenone

-

RuBr₂ or a similar chiral Ru(II) catalyst

-

Potassium tert-butoxide (t-BuOK)

-

2-Propanol (anhydrous)

-

Hydrogen gas (H₂)

-

Argon gas (Ar)

-

Autoclave reactor

Procedure:

-

To a high-pressure autoclave, add the chiral ruthenium catalyst (e.g., 3.22 mg, 3.39 x 10⁻³ mmol, for a substrate/catalyst ratio of 1000).[9]

-

Add potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol).[9]

-

Purge the autoclave thoroughly with argon gas.

-

Under an argon stream, add a solution of 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, 3.39 mmol) in anhydrous 2-propanol (2.9 mL).[9]

-

Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to 10 atm.[9]

-

Heat the reaction mixture to 40°C and stir for 21 hours.[9]

-

Monitor the reaction by observing the drop in hydrogen pressure.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

The resulting solution contains this compound, which can be purified by standard workup and chromatographic procedures.

Data Summary: Asymmetric Hydrogenation

| Parameter | Value | Reference |

| Substrate | 2',6'-Dichloro-3'-fluoroacetophenone | [9] |

| Catalyst | RuBr₂ | [9] |

| Substrate/Catalyst Ratio | 1000 | [9] |

| Hydrogen Source | H₂ gas in 2-propanol | [9] |

| Pressure | 10 atm | [9] |

| Temperature | 40°C | [9] |

| Time | 21 hours | [9] |

| Yield | 100% | [9] |

| Enantiomeric Excess | 98.5% ee | [9] |

Diagram: Asymmetric Hydrogenation Workflow

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Chapter 2: Chiral Oxazaborolidine-Mediated Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in asymmetric synthesis, providing a highly reliable and predictable method for reducing prochiral ketones to chiral alcohols.[10][11] Its broad substrate scope, particularly for aryl alkyl ketones, and consistently high enantioselectivities make it a compelling alternative for producing this compound.[12]

Principle & Rationale: The CBS Catalytic Cycle

The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral amino alcohol (like (S)-diphenylprolinol) and a borane source.[11] The stoichiometric reductant is usually a borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[12]

The mechanism is a testament to elegant catalyst design.[13] The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst. This coordination orients the ketone so that the larger substituent (the dichlorofluorophenyl group) is positioned away from the bulky group on the catalyst. Simultaneously, the nitrogen atom of the catalyst acts as a Lewis base, coordinating to the external borane molecule. This brings the hydride source into close proximity, facilitating a highly organized, intramolecular hydride transfer to only one face of the activated carbonyl, leading to a predictable stereochemical outcome.[11][13] Using an (S)-proline-derived catalyst will deliver the hydride to the re-face of the ketone, producing the (S)-alcohol.

Experimental Protocol: CBS Reduction

Materials:

-

2',6'-Dichloro-3'-fluoroacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 N)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an argon inlet.

-

Charge the flask with (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (e.g., 0.6 eq) to the catalyst solution while stirring.

-

In the dropping funnel, prepare a solution of 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the temperature between 0°C and 5°C.

-

Stir the reaction at this temperature for several hours, monitoring progress by TLC or GC.

-

Once the reaction is complete, quench it by slowly adding methanol dropwise at 0°C until gas evolution ceases.

-

Allow the mixture to warm to room temperature and then carefully add 1 N HCl.

-

Stir for 30 minutes, then perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the crude product by flash chromatography to yield the pure (S)-alcohol.

Diagram: CBS Reduction Mechanism

Caption: Simplified mechanism of the CBS reduction.

Chapter 3: Biocatalytic Pathways: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[14] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), minimizing side reactions and waste generation. For the synthesis of this compound, two primary biocatalytic strategies are viable: enzymatic kinetic resolution of the racemic alcohol and direct asymmetric reduction of the ketone.[3]

Section 3.1: Enzymatic Kinetic Resolution

Kinetic resolution is a classic strategy that relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture faster than the other.[15]

Principle & Rationale: The process begins with the non-selective reduction of 2',6'-dichloro-3'-fluoroacetophenone using a simple reducing agent like sodium borohydride (NaBH₄) to produce racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.[16] This racemic alcohol is then acylated, for instance with acetic anhydride, to form the corresponding racemic acetate.

The key step involves the use of a lipase, such as pig liver esterase, which selectively hydrolyzes the acetate of the (S)-enantiomer, leaving the (R)-acetate unreacted.[3] This allows for the separation of the desired (S)-alcohol from the unreacted (R)-acetate. The main drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer, as the other half of the starting material is the undesired enantiomer.

Protocol: Kinetic Resolution via Hydrolysis

-

Racemic Alcohol Synthesis: Reduce 2',6'-dichloro-3'-fluoroacetophenone with NaBH₄ in methanol.[16]

-

Acylation: React the resulting racemic alcohol with acetic anhydride in the presence of a base (e.g., pyridine) to form the racemic acetate.

-

Enzymatic Hydrolysis: Suspend the racemic acetate in a buffered aqueous solution. Add a lipase (e.g., pig liver esterase) and stir at a controlled temperature (e.g., 25-37°C).

-

Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separation: Stop the reaction and extract the mixture with an organic solvent. The (S)-alcohol and the unreacted (R)-acetate can then be separated by column chromatography.

-

Final Hydrolysis (Optional): The separated (S)-acetate can be chemically hydrolyzed to yield the final (S)-alcohol.[9]

Section 3.2: Asymmetric Bioreduction

A more direct and efficient biocatalytic route is the asymmetric reduction of the ketone using a ketoreductase (KRED) enzyme or a whole-cell system containing an appropriate alcohol dehydrogenase.[17]

Principle & Rationale: Many microorganisms contain alcohol dehydrogenases that exhibit high enantioselectivity.[18] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, as the hydride source. In a whole-cell system, the host organism's metabolism continuously regenerates the required cofactor, making the process economically viable.[19] The enzyme's active site is inherently chiral, allowing the ketone to bind in a specific orientation that leads to hydride delivery to only one face, producing the alcohol in high enantiomeric purity.[14] This method can theoretically achieve a 100% yield, making it superior to kinetic resolution.

Data Summary: Comparison of Biocatalytic Methods

| Method | Key Advantage | Key Disadvantage | Theoretical Max. Yield |

| Kinetic Resolution | High enantioselectivity; readily available enzymes. | Multi-step process; difficult separation. | 50% |

| Asymmetric Reduction | Direct, one-step conversion; high atom economy. | Requires specific enzyme/microbe screening. | 100% |

Diagram: Biocatalytic Reduction with Cofactor Recycling

Caption: Asymmetric bioreduction coupled with cofactor regeneration.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several distinct strategies.

-

Asymmetric Ruthenium-Catalyzed Hydrogenation stands out as a highly efficient, direct, and scalable method, offering excellent yields and enantioselectivity, making it well-suited for industrial production.

-

The Corey-Bakshi-Shibata (CBS) Reduction offers a reliable and predictable alternative with a well-understood mechanism, backed by decades of use in complex molecule synthesis.

-

Biocatalytic methods , particularly direct asymmetric reduction using whole-cell systems, represent the forefront of green chemistry. While potentially requiring more initial development for screening and optimization, they offer the benefits of mild reaction conditions, high selectivity, and reduced environmental impact.

The optimal choice of pathway depends on specific project requirements, including scale, cost of goods, available equipment, and environmental considerations. For large-scale manufacturing, the directness and high throughput of asymmetric hydrogenation are often favored, while biocatalysis presents a compelling, sustainable alternative for future development.

References

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja972372l]

- Grokipedia. Corey–Itsuno reduction. [URL: https://grokipedia.org/Corey-Itsuno_reduction]

- ChemicalBook. This compound synthesis. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB72120027_EN.htm]

- Alfa Chemistry. Corey-Bakshi-Shibata Reduction. [URL: https://www.alfa-chemistry.

- Sigma-Aldrich. CBS Catalysts. [URL: https://www.sigmaaldrich.

- Organic Chemistry, Reaction Mechanism. (2021). CBS Reduction, Enantioselective Catalysis. [URL: https://www.youtube.

- ResearchGate. The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. [URL: https://www.researchgate.

- Rodríguez, S., et al. (2014). Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones. Advanced Synthesis & Catalysis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1340620]

- CNIPA Patent CN105218520A. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol. [URL: https://patents.google.

- Zhang, R., et al. (2019). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6914352/]

- Williams, G. D., et al. (2003). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Organic Letters. [URL: https://electronicsandbooks.com/eab1/manual/Organic/Organic%20Synthesis/Reagents%20for%20Organic%20Synthesis%20Volume%2024%20(2007)/1-100/017-020%20-%20(2S,2'S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl%20(d-BINAP).pdf]

- Ramón, D. J., & Yus, M. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Current Organic Chemistry. [URL: https://rua.ua.es/dspace/bitstream/10045/43793/1/2014_Ramon_Yus_Curr-Org-Chem.pdf]

- Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [URL: https://encyclopedia.pub/entry/35459]

- ChemicalBook. (2020). What is this compound?. [URL: https://www.chemicalbook.com/article/what-is-s-1-2-6-dichloro-3-fluorophenyl-ethanol.htm]

- ChemicalBook. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis. [URL: https://www.chemicalbook.com/synthesis/756520-66-8.htm]

- Martinez, C. A., et al. (2010). Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in enantiomerically pure form. Tetrahedron Letters. [URL: https://research.hanze.nl/en/publications/biotransformation-mediated-synthesis-of-1s-1-26-dichloro-3-fluor]

- ResearchGate. Synthesis of chiral alcohols from alkenes. [URL: https://www.researchgate.net/figure/Synthesis-of-chiral-alcohols-from-alkenes-a-A-typical-approach-to-access-chiral_fig1_320392688]

- Chemvon Biotechnology. (S)-1-( 2 6-Dichloro-3-fluorophenyl)ethanol. [URL: https://www.chemvon.com/s-1-2-6-dichloro-3-fluorophenyl-ethanol-cas-no-877397-65-4.html]

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [URL: https://www.mdpi.com/1420-3049/16/9/7222]

- Kaptein, B. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Ph.D. Thesis. [URL: https://dspace.library.uu.nl/handle/1874/267926]

- ResearchGate. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. [URL: https://www.researchgate.

- ResearchGate. Enzymatic kinetic resolution of the racemic alcohol... [URL: https://www.researchgate.net/figure/Enzymatic-kinetic-resolution-of-the-racemic-alcohol-2-p-p-methoxy-phenyl-methoxy_fig10_323282276]

- SynQuest Laboratories. 1-(2,6-Dichloro-3-fluorophenyl)ethanol. [URL: https://www.synquestlabs.com/product/2602-7-01/1-(2,6-dichloro-3-fluorophenyl)ethanol]

- JP Pharmachem. This compound. [URL: https://www.jppharmachem.com/product/s-1-26-dichloro-3-fluorophenylethanol/]

- Gao, L., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells... AMB Express. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375175/]

- GenScript. This compound. [URL: https://www.genscript.com/cas/877397-65-4-(S)-1-(2,6-Dichloro-3-fluorophenyl)Ethanol.html]

- Ríos-Lombardía, N., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289354/]

- Adhikari, B., et al. (2009). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Biotechnology Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/19633857/]

- ResearchGate. ChemInform Abstract: Asymmetric Syntheses of Fluoroorganic Compounds via Chiral Organoboranes. [URL: https://www.researchgate.net/publication/252203794_ChemInform_Abstract_Asymmetric_Syntheses_of_Fluoroorganic_Compounds_via_Chiral_Organoboranes]

- ResearchGate. Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate... [URL: https://www.researchgate.

- Sigma-Aldrich. 2′,6′-Dichloro-3′-fluoroacetophenone. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/663368]

Sources

- 1. High Purity this compound at an Attractive Price [chemvonbiotech.com]

- 2. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. 2′,6′二氯-3′-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 17. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

An Essential Chiral Intermediate for Modern Kinase Inhibitors

Abstract

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral building block in the synthesis of advanced pharmaceutical agents, most notably potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a validated target in oncology.[1][2] The stereochemistry of this secondary alcohol is paramount; the (S)-enantiomer is essential for the biological activity of the final drug substance. This guide provides a comprehensive overview of the history, discovery, and, most importantly, the synthetic evolution of this molecule. It details the modern, highly efficient asymmetric synthesis protocols that have replaced classical resolution methods, focusing on catalytic asymmetric transfer hydrogenation. Furthermore, it outlines the standard analytical techniques required to confirm both structural integrity and the high enantiomeric purity demanded by regulatory agencies for pharmaceutical manufacturing.

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery, particularly in the field of oncology, the development of highly specific kinase inhibitors has revolutionized treatment paradigms.[3][4] Polo-like kinases (PLKs) are a family of serine/threonine kinases that are crucial for regulating mitotic progression.[1] PLK1, the most studied member of this family, is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis.[2] This has established PLK1 as a high-value target for anticancer therapeutics.[5][6]

The synthesis of complex drug molecules, such as the PLK1 inhibitor Volasertib (BI 6727), relies on a convergent strategy where key fragments, or intermediates, are synthesized separately and then combined.[7][8] this compound (CAS 877397-65-4) emerged as one such indispensable intermediate.[9][10] Its trifunctionalized phenyl ring and, critically, its (S)-configured stereocenter are pre-designed to fit precisely into the ATP-binding pocket of the PLK1 enzyme in the final drug conjugate. The journey from its initial conception to its efficient, large-scale production showcases significant advancements in asymmetric synthesis.[11]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇Cl₂FO |

| Molecular Weight | 209.04 g/mol [9] |

| Appearance | White Solid[12] |

| Boiling Point | 261.3 °C at 760 mmHg[12] |

| Density | 1.4 g/cm³[12] |

| Solubility | Soluble in methanol; practically insoluble in water[12] |

Genesis and Discovery: A Need Driven by Target-Based Drug Design

The discovery of this compound is intrinsically linked to the drug discovery programs that identified PLK1 as a therapeutic target. Early research into small molecule PLK1 inhibitors explored various chemical scaffolds to achieve high potency and selectivity.[6][13] Structure-activity relationship (SAR) studies identified the 2,6-dichloro-3-fluorophenyl moiety as a key structural element for potent inhibition.

The initial synthesis would have likely involved a straightforward, non-stereoselective approach to produce a racemic mixture of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[14] This would be achieved by the simple reduction of the parent ketone, 2',6'-dichloro-3'-fluoroacetophenone, using a standard reducing agent like sodium borohydride.[14]

However, as is common in pharmacology, it was quickly established that only one enantiomer, the (S)-isomer, conferred the desired biological activity. The (R)-enantiomer was likely inactive or, in a worst-case scenario, could contribute to off-target effects or toxicity. This created an immediate and critical need for methods to produce the (S)-enantiomer exclusively and efficiently, a common challenge in pharmaceutical development.[15] Early approaches may have involved classical chiral resolution, a process that separates the two enantiomers of a racemate but is inherently inefficient, with a maximum theoretical yield of only 50%.[15] The development of a direct, asymmetric synthesis was therefore a crucial step toward a viable and cost-effective manufacturing process.[16]

The Core Challenge: Achieving Enantiopurity via Asymmetric Synthesis

The central technical challenge in producing this compound is the stereoselective reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. Modern process chemistry overwhelmingly favors asymmetric synthesis over resolution for its superior efficiency and atom economy. Catalytic asymmetric (transfer) hydrogenation has become the industry standard for this type of transformation.[17]

This method utilizes a chiral catalyst, typically a Ruthenium complex with a chiral ligand, to deliver a hydride to one face of the ketone preferentially, leading to the formation of one enantiomer of the alcohol in high excess.[9]

The diagram below illustrates the high-level workflow for the production of the target molecule, emphasizing the key transition from a prochiral starting material to a single enantiomer product.

Caption: High-level workflow from prochiral ketone to the final, enantiopure alcohol.

The following protocol is a representative method for the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone. This process is adapted from methodologies described in the chemical literature and patents.[9][17]

Objective: To synthesize this compound with high enantiomeric excess (>98% e.e.).

Materials:

-

2',6'-dichloro-3'-fluoroacetophenone (1.0 eq)

-

RuBr₂ or a similar chiral ruthenium catalyst (0.001 eq, S/C ratio = 1000)[9]

-

Potassium tert-butoxide (KOtBu) (0.02 eq)[9]

-

2-Propanol (Isopropanol, IPA) (solvent and hydride source)

-

Hydrogen gas (H₂)

-

Argon or Nitrogen (inert gas)

-

High-pressure autoclave/reactor

Procedure:

-

Reactor Preparation: A high-pressure autoclave is charged with the chiral ruthenium catalyst (e.g., RuBr₂) and potassium tert-butoxide under an inert argon atmosphere.[9]

-

Reagent Addition: Anhydrous, degassed 2-propanol is added to the reactor, followed by the substrate, 2',6'-dichloro-3'-fluoroacetophenone. The vessel is sealed.

-

Hydrogenation: The atmosphere in the reactor is replaced with hydrogen gas, and the vessel is pressurized to approximately 10 atm.[9]

-

Reaction Conditions: The reaction mixture is heated to 40°C and stirred vigorously for 18-24 hours. Reaction progress can be monitored by observing the drop in hydrogen pressure.[9]

-

Work-up and Isolation: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The solvent (2-propanol) is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield this compound as a white solid.[9]

Expected Outcome:

Analytical Characterization: Ensuring Purity and Identity

Confirming the successful synthesis of the target molecule requires rigorous analytical testing. This validation is two-fold: confirming the chemical structure and, most importantly, quantifying the enantiomeric purity.

Standard spectroscopic methods are used to confirm the identity of the synthesized alcohol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Used to confirm the proton environment of the molecule. Key signals include a doublet for the methyl (CH₃) group around 1.65 ppm and a quartet for the methine (CH) proton adjacent to the hydroxyl group at approximately 5.58 ppm.[9]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (209.04 g/mol ).[9]

Quantifying the ratio of the (S) to (R) enantiomers is the most critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[18][19][]

Principle of Chiral HPLC: The sample is passed through a column packed with a chiral material. The two enantiomers interact differently with this stationary phase, causing them to travel through the column at different speeds and thus elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.

The following is a typical method for determining the enantiomeric purity of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]

Table 2: Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | DAICEL CHIRALPAK AD-RH[9] |

| Mobile Phase | Acetonitrile / Water (25:75 v/v)[9] |

| Flow Rate | 0.5 mL/min[9] |

| Column Temperature | 25°C[9] |

| Detection (UV) | 220 nm[9] |

| Typical Retention Times | (S)-enantiomer: ~56 min; (R)-enantiomer: ~64 min[9] |

The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

This diagram visualizes the detailed process, from the chemical transformation to the final analytical verification.

Caption: Detailed workflow of the asymmetric synthesis and subsequent chiral HPLC analysis.

Conclusion and Future Outlook

The development of a robust and scalable asymmetric synthesis for this compound represents a significant achievement in pharmaceutical process chemistry. It underscores the critical interplay between medicinal chemistry, which identifies the pharmacologically active enantiomer, and process chemistry, which devises an economically viable method for its production. The move from classical resolution to catalytic asymmetric synthesis has enabled the efficient manufacturing of PLK1 inhibitors and other advanced therapeutics.[21][22][23] Future research will likely focus on further optimizing these catalytic systems, perhaps using more sustainable metals or biocatalytic methods, to further improve the environmental and economic footprint of producing this vital pharmaceutical intermediate.

References

- Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol. Google Patents (CN105801452A).

-

Strebhardt, K., & Ullrich, A. (2006). Progress in the discovery of polo-like kinase inhibitors. Nature Reviews Cancer, 6(9), 721-731. Available at: [Link]

-

Martinez, C. A., et al. (2010). Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in enantiomerically pure form. Tetrahedron: Asymmetry, 21(19), 2408-2413. Available at: [Link]

-

Liu, X. (2020). Developing polo-like kinase 1 inhibitors. Future Medicinal Chemistry, 12(10), 869-871. Available at: [Link]

-

Park, J. E., et al. (2023). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. ACS Pharmacology & Translational Science, 6(3), 426-441. Available at: [Link]

-

Gutteridge, R. E., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology, 12, 881103. Available at: [Link]

-

Li, W., et al. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Pirkle, W. H., & Hoover, D. J. (1982). Determination of Enantiomeric Purity by Direct Methods. Topics in Stereochemistry, 13, 263-331. Available at: [Link]

-

Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in enantiomerically pure form. Publinova. Available at: [Link]

-

This compound. GenScript. Available at: [Link]

-

1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL, (S)-. precisionFDA. Available at: [Link]

-

(S)-1-( 2 6-Dichloro-3-fluorophenyl)ethanol. Chemvon Biotechnology (Shanghai) Co. Ltd. Available at: [Link]

-

Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 729-734. Available at: [Link]

-

This compound. JP Pharmachem. Available at: [Link]

-

Lee, J. Y., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2154. Available at: [Link]

-

Panek, J. S. Asymmetric Synthesis of Antitumor Agents. Grantome. Available at: [Link]

-

Schrader, T., et al. (2011). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. Organic & Biomolecular Chemistry, 9(4), 1153-1157. Available at: [Link]

-

Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available at: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

- Protein kinase B inhibitors. Google Patents (US9492453B2).

-

Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6013. Available at: [Link]

-

Laha, J. K., et al. (2013). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular Pharmaceutics, 10(4), 1481-1490. Available at: [Link]

-

Amato, M., et al. (2025). Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis. Food Chemistry, 485, 144521. Available at: [Link]

-

van der Meer, D., et al. (2016). Targeting PLK1 as a novel chemopreventive approach to eradicate preneoplastic mucosal changes in the head and neck. Oncotarget, 7(12), 14506-14518. Available at: [Link]

- Novel plk1 degradation inducing compound. Google Patents (US20230219966A1).

- Combination therapy with volasertib. Google Patents (CA2889787A1).

- Combination therapy with volasertib. Google Patents (US20140154304A1).

-

Ialenti, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(18), 4242. Available at: [Link]

Sources

- 1. Progress in the discovery of polo-like kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. Developing polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PLK1 as a novel chemopreventive approach to eradicate preneoplastic mucosal changes in the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA2889787A1 - Combination therapy with volasertib - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. High Purity this compound at an Attractive Price [chemvonbiotech.com]

- 11. Asymmetric Synthesis of Antitumor Agents - James Panek [grantome.com]

- 12. echemi.com [echemi.com]

- 13. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 15. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. uma.es [uma.es]

- 21. research.hanze.nl [research.hanze.nl]

- 22. nbinno.com [nbinno.com]

- 23. Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro... [publinova.nl]

spectroscopic data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Abstract

This compound is a critical chiral intermediate in the synthesis of several pharmacologically active molecules, most notably as a key building block for Crizotinib, a potent inhibitor of c-MET and ALK kinases used in cancer therapy.[1][2][3] The precise stereochemistry and purity of this alcohol are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential spectroscopic techniques required to unambiguously determine the structure, confirm the identity, and assess the purity of this compound. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), offering field-proven insights and standard operating procedures for researchers in drug development and chemical synthesis.

Molecular Identity and Significance

The first step in any analytical workflow is to establish the fundamental properties of the molecule under investigation.

The molecule consists of a chiral secondary alcohol attached to a heavily substituted phenyl ring. The presence of two chlorine atoms and one fluorine atom on the aromatic ring significantly influences its electronic properties and, consequently, its spectroscopic signature.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Expertise & Causality:

-

¹H NMR confirms the number and connectivity of protons. We expect to see signals for the methyl group (CH₃), the methine proton (CH), the hydroxyl proton (OH), and the two aromatic protons. The coupling patterns between the CH and CH₃ protons are definitive for the ethyl group.

-

¹³C NMR provides a count of unique carbon atoms. The heavily substituted aromatic ring will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. [7]Since ¹⁹F has a 100% natural abundance and a large chemical shift range, this experiment is highly sensitive and informative. [8]

Experimental Protocol (Representative)

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. [9]3. ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more). Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum. Use an external reference standard like CFCl₃ (0 ppm) for accurate chemical shift referencing. [9][10]

Data Presentation & Interpretation

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| ~1.55 | Doublet (d) | ~6.5 | 3H | -CH₃ |

| ~2.5-3.5 | Broad Singlet (br s) | - | 1H | -OH |

| ~5.45 | Quartet (q) | ~6.5 | 1H | -CH (OH)- |

| ~7.10 | Triplet (t) | ~8.8 | 1H | Ar-H⁴ |

| ~7.35 | Doublet of Doublets (dd) | ~8.8, 4.5 | 1H | Ar-H⁵ |

-

Interpretation: The doublet at ~1.55 ppm and the quartet at ~5.45 ppm, with the same coupling constant, are characteristic of a CH-CH₃ group and confirm the ethanol fragment. The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature. The two signals in the aromatic region, integrating to one proton each, and their splitting patterns (triplet and doublet of doublets) are consistent with the substitution pattern on the phenyl ring.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~24.0 | -CH₃ |

| ~68.0 | -CH(OH)- |

| ~120-140 | Aromatic Carbons (multiple signals) |

| ~155-160 (d, ¹JCF ≈ 250 Hz) | C-F |

-

Interpretation: The aliphatic carbons appear as expected. The aromatic region will be complex due to the different electronic environments and C-F coupling. The most notable signal is the carbon directly attached to fluorine, which will appear as a large doublet with a coupling constant (¹JCF) of approximately 250 Hz.

Table 3: Representative ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

|---|

| ~ -110 to -115 | Multiplet (m) |

-

Interpretation: The chemical shift is consistent with a fluorine atom on an aromatic ring. [8]The multiplicity arises from coupling to the adjacent aromatic protons (³JFH).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a fundamental confirmation of its identity.

Expertise & Causality:

High-resolution mass spectrometry (HRMS) is chosen to obtain an accurate mass, which can confirm the elemental composition. The isotopic pattern is also critical; the presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with a specific intensity ratio (~9:6:1), providing definitive evidence for the presence of two chlorine atoms.

Experimental Protocol (Representative)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Acquisition: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode. The primary ion observed will be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Data Presentation & Interpretation

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (C₈H₈Cl₂FO⁺) | Found m/z |

|---|

| [M+H]⁺ | 209.9927 | ~209.9925 |

-

Interpretation: The experimentally determined mass should be within a very small tolerance (e.g., < 5 ppm) of the calculated mass, confirming the molecular formula. The isotopic cluster for two chlorine atoms will be clearly visible, validating the presence of the dichlorophenyl moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expertise & Causality:

For this molecule, IR is used to quickly verify the presence of the hydroxyl (-OH) group and the carbon-halogen (C-Cl, C-F) bonds, as well as the aromatic ring. The O-H stretch is typically a strong, broad band, making it easy to identify.

Experimental Protocol (Representative)

-

Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory. [11]3. Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.

Data Presentation & Interpretation

Table 5: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200-3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2850-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1450-1600 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1200-1250 | Strong | C-F Stretch |

| ~1000-1100 | Strong | C-O Stretch (Secondary Alcohol) |

| ~700-800 | Strong | C-Cl Stretch |

Source of representative data: PubChem.[11]

-

Interpretation: The presence of a strong, broad band above 3200 cm⁻¹ is definitive proof of the hydroxyl group. The other bands confirm the presence of the aromatic ring and the various C-H, C-O, C-F, and C-Cl bonds, consistent with the proposed structure.

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR, MS, and IR confirm the molecular structure, they cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, % ee) of the sample.

Expertise & Causality:

The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). This causes one enantiomer to be retained longer in the column, resulting in their separation into two distinct peaks in the chromatogram. By comparing the peak areas, the ratio of the (S) to (R) enantiomer can be precisely quantified.

Experimental Protocol (Representative)

-

Instrumentation: An HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol. [12]4. Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).

-

Analysis: Inject a solution of the racemic standard to determine the retention times of both the (S) and (R) enantiomers. Then, inject the test sample and integrate the peak areas.

Data Presentation & Interpretation

Table 6: Representative Chiral HPLC Data

| Enantiomer | Retention Time (t_R) (min) |

|---|---|

| (R)-enantiomer | ~8.5 |

| (S)-enantiomer | ~10.2 |

-

Interpretation: A sample of pure this compound should show a single major peak at the retention time corresponding to the (S)-enantiomer (~10.2 min in this example). The enantiomeric excess is calculated using the formula: % ee = ([Area_S - Area_R] / [Area_S + Area_R]) x 100 For pharmaceutical applications, the % ee must typically be >99.5%.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound is a self-validating process that ensures the material's quality for its intended use in pharmaceutical synthesis. NMR spectroscopy provides the definitive covalent structure, mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of key functional groups. Finally, chiral HPLC provides the critical measure of stereochemical purity. Together, these techniques provide the authoritative data package required by researchers and drug development professionals to confidently use this important chiral building block.

References

-

PubChem. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

precisionFDA. This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. This compound. Université du Luxembourg. Retrieved from [Link]

-

Chemsrc. 1-(2,6-Dichloro-3-fluorophenyl)ethanol. Retrieved from [Link]

-

GenScript. This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

Home Sunshine Pharma. This compound CAS NO:877397-65-4. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

Sources

- 1. What is this compound?_Chemicalbook [chemicalbook.com]

- 2. This compound | 877397-65-4 [chemicalbook.com]

- 3. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 877397-65-4 [sigmaaldrich.com]

- 5. GSRS [precision.fda.gov]

- 6. PubChemLite - this compound (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]

- 7. azom.com [azom.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rsc.org [rsc.org]

- 10. colorado.edu [colorado.edu]

- 11. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol